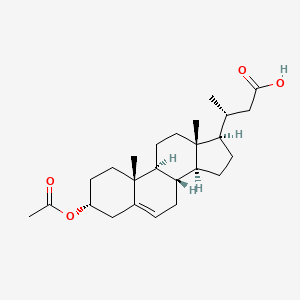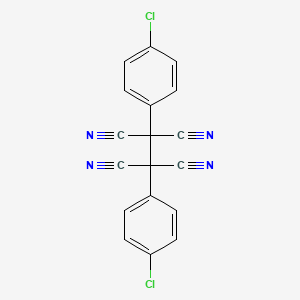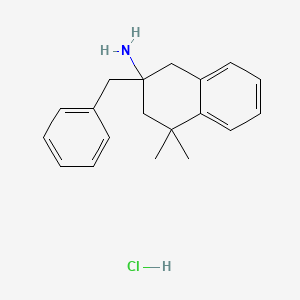
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate is a complex organic compound belonging to the phenothiazine class. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a phenothiazine core with a chloro substituent and a piperidino propyl side chain.
Méthodes De Préparation
The synthesis of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves several steps. The primary synthetic route includes the chlorination of phenothiazine followed by the introduction of the piperidino propyl side chain. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and analogs for research purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves its interaction with various molecular targets and pathways. In the context of its potential therapeutic effects, it is believed to act on neurotransmitter receptors in the brain, modulating the activity of dopamine and serotonin pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in the treatment of psychiatric disorders.
Comparaison Avec Des Composés Similaires
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine While all these compounds share a common phenothiazine core, they differ in their substituents and side chains, which result in variations in their chemical properties and biological activities
Propriétés
Numéro CAS |
27972-34-5 |
|---|---|
Formule moléculaire |
C27H30Cl2N2OS |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
2-chloro-10-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C27H29ClN2OS.ClH/c1-31-27(21-8-3-2-4-9-21)14-18-29(19-15-27)16-7-17-30-23-10-5-6-11-25(23)32-26-13-12-22(28)20-24(26)30;/h2-6,8-13,20H,7,14-19H2,1H3;1H |
Clé InChI |
CLAHTXOKWNDZMR-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



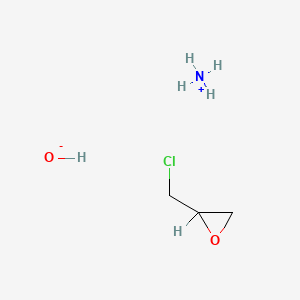

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
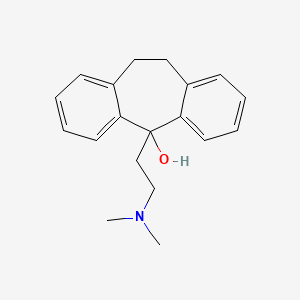

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
